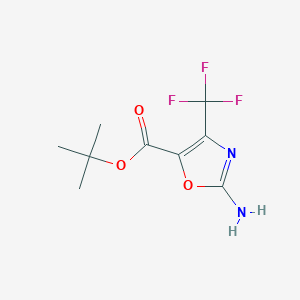![molecular formula C20H25NO3 B2428773 (S)-叔丁基(1-([1,1'-联苯]-4-基)-3-羟基丙烷-2-基)氨基甲酸酯 CAS No. 153037-40-2](/img/structure/B2428773.png)
(S)-叔丁基(1-([1,1'-联苯]-4-基)-3-羟基丙烷-2-基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamates are a class of organic compounds which are formally derived from carbamic acid (NH2COOH). They have the general formula R2NC(O)OR’ and structure >N−C(=O)−O− . They are widely used in agriculture as pesticides and also have applications in medicine.
Synthesis Analysis
Carbamates can be synthesized by the reaction of amines with carbon dioxide, a process that can be mediated by superbases . Another method involves the reaction of carbamoyl chlorides with alcohols .
Molecular Structure Analysis
The molecular structure of carbamates involves a carbonyl group (C=O) and an amine group (NH2) linked by a single bond to the same carbon atom .
Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions. For example, they can be formed from the reaction of amines with carbon dioxide . They can also be synthesized from chloroformates and amines .
科学研究应用
Electropolymerization
Carbazole-based compounds, which include “(S)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate”, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Biosensors
Polycarbazoles (PCz) and its derivatives, including “(S)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate”, have been presented for a variety of applications, such as biosensors . Their versatility in functionalization and good chemical and environmental stability make them suitable for this application .
Corrosion Inhibition
PCz and its derivatives have also been used in anti-corrosion applications . Their good chemical and environmental stability make them ideal for this purpose .
Photovoltaics
PCz and its derivatives have been used in solar cells . Their excellent charge transport ability and strong fluorescence make them suitable for this application .
Electroluminescent Devices
PCz and its derivatives have potential industrial applications in electroluminescent applications . Their good environmental stability and photoconductivity make them ideal for this purpose .
Light Emitting Diodes
PCz and its derivatives have been used in light emitting diodes . Their strong fluorescence and good environmental stability make them suitable for this application .
Rechargeable Batteries
PCz and its derivatives have been used in rechargeable batteries . Their good environmental stability and photoconductivity make them ideal for this purpose .
Carbamoylation
“(S)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate” can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This simple, versatile, one-pot procedure for the synthesis of substituted O -aryl carbamates offers an economical and efficient route to many compounds of interest .
作用机制
Target of Action
Carbamates, a class of compounds to which this compound belongs, are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions .
Mode of Action
The interaction of “(S)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate” with its targets involves the formation of carbamates. This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .
Biochemical Pathways
The biochemical pathways affected by “(S)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate” involve the enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, and C1 metabolism .
Pharmacokinetics
The physicochemical properties of drugs, the ph and solubility, and the approaches to improving aqueous solubility as well as the drug metabolism and drug/drug interactions are important aspects of drug molecules .
Result of Action
Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “(S)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate”. For instance, carbamate pesticides, which are structurally similar to the compound , have relatively low durability and virulence compared to organophosphorus and organochlorine pesticides . This suggests that the compound’s action may be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.
安全和危害
未来方向
属性
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18,22H,13-14H2,1-3H3,(H,21,23)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQICOFAZDVKMK-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2428693.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2428696.png)
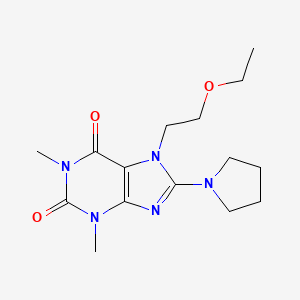
![Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2428700.png)
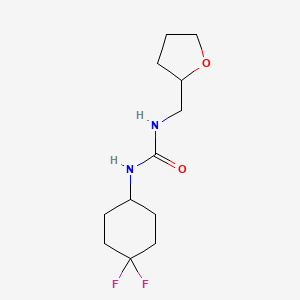
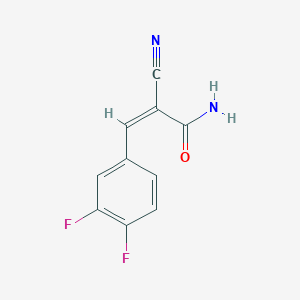
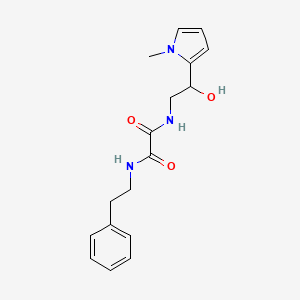

![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2428706.png)
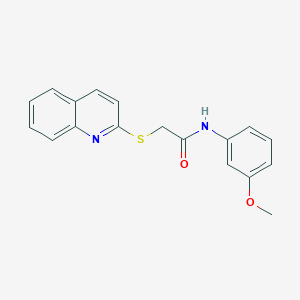
![N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2428708.png)
![3,4,7,9-Tetramethyl-1-nonyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2428709.png)
